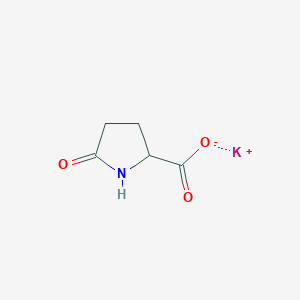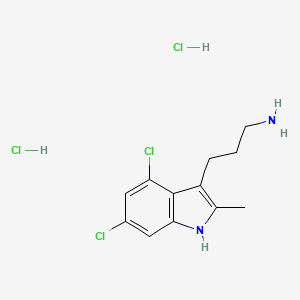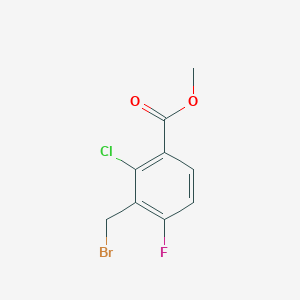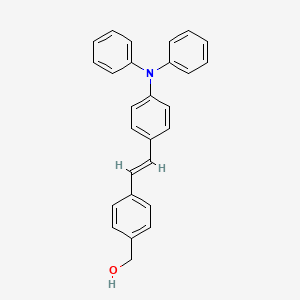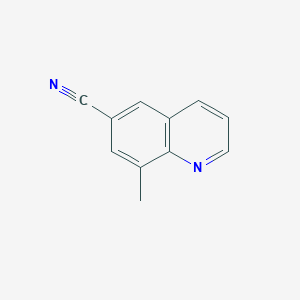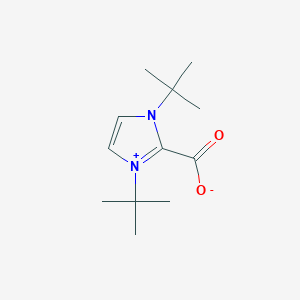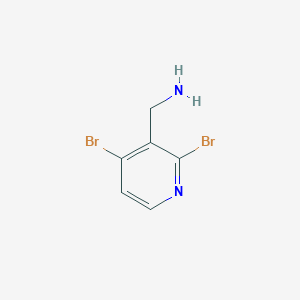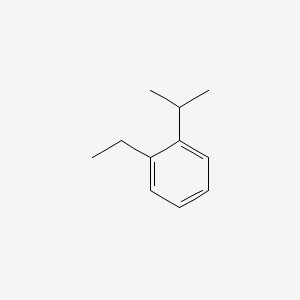
1-Ethyl-2-isopropylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-2-isopropylbenzene, also known as o-ethylcumene, is an organic compound with the molecular formula C11H16. It is a derivative of benzene, where the benzene ring is substituted with an ethyl group and an isopropyl group at the 1 and 2 positions, respectively. This compound is a colorless liquid with a characteristic aromatic odor and is used in various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Ethyl-2-isopropylbenzene can be synthesized through a Friedel-Crafts alkylation reaction. This involves the reaction of benzene with ethyl chloride and isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows: [ \text{C}_6\text{H}_6 + \text{C}_2\text{H}_5\text{Cl} + \text{C}_3\text{H}_7\text{Cl} \xrightarrow{\text{AlCl}_3} \text{C}_6\text{H}_4(\text{C}_2\text{H}_5)(\text{C}_3\text{H}_7} ]
Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors where benzene is alkylated with ethyl and isopropyl halides under controlled temperature and pressure conditions. The reaction mixture is then subjected to distillation to separate the desired product from unreacted starting materials and by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Ethyl-2-isopropylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of ethyl isopropylbenzene alcohols, ketones, or acids.
Reduction: Formation of ethyl isopropylbenzene hydrocarbons.
Substitution: Formation of brominated or nitrated derivatives of this compound.
Applications De Recherche Scientifique
1-Ethyl-2-isopropylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential use in pharmaceutical formulations.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-ethyl-2-isopropylbenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The compound’s aromatic ring can undergo substitution reactions where electrophiles replace hydrogen atoms on the ring. The presence of ethyl and isopropyl groups can influence the reactivity and orientation of these substitutions.
Comparaison Avec Des Composés Similaires
1-Ethyl-2-isopropylbenzene can be compared with other similar compounds such as:
Cumene (isopropylbenzene): Lacks the ethyl group, making it less bulky and potentially less reactive in certain substitution reactions.
Ethylbenzene: Lacks the isopropyl group, which affects its reactivity and physical properties.
Toluene (methylbenzene): Contains a methyl group instead of ethyl and isopropyl groups, leading to different chemical behavior.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties compared to its analogs.
Propriétés
Numéro CAS |
26573-16-0 |
|---|---|
Formule moléculaire |
C11H16 |
Poids moléculaire |
148.24 g/mol |
Nom IUPAC |
1-ethyl-2-propan-2-ylbenzene |
InChI |
InChI=1S/C11H16/c1-4-10-7-5-6-8-11(10)9(2)3/h5-9H,4H2,1-3H3 |
Clé InChI |
ZAJYARZMPOEGLK-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=CC=C1C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


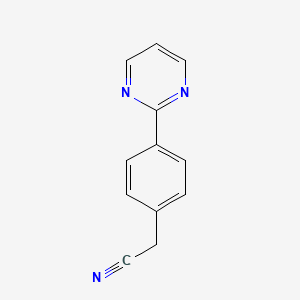
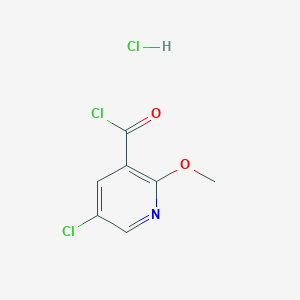

![1-(5-Methoxybenzo[d]isoxazol-3-yl)ethanone](/img/structure/B13134228.png)
